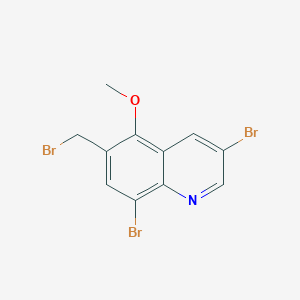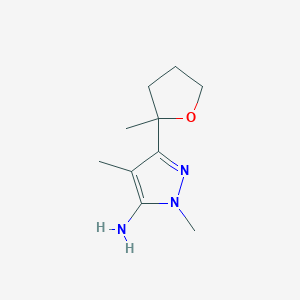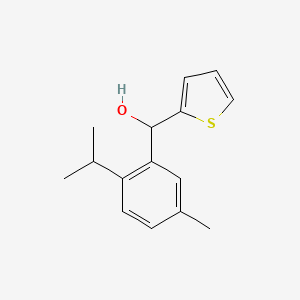
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol: is an organic compound that features a phenyl ring substituted with isopropyl and methyl groups, and a thiophene ring attached to a methanol group. This compound is of interest due to its unique structural properties, which combine aromatic hydrocarbons with a sulfur-containing heterocycle, potentially offering diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenyl bromide and thiophen-2-ylmethanol.
Grignard Reaction: The 2-isopropyl-5-methylphenyl bromide is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with thiophen-2-ylmethanol under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes depending on the specific conditions and reagents used.
Reduction: Yields alcohols or other reduced forms of the compound.
Substitution: Results in various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of new drugs or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity can be harnessed to create drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ketone
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)amine
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ether
Uniqueness
Compared to similar compounds, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C15H18OS/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI Key |
OZDPLXDXZNZMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


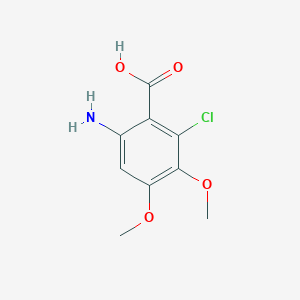
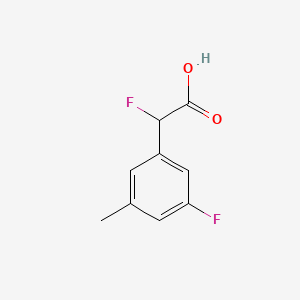
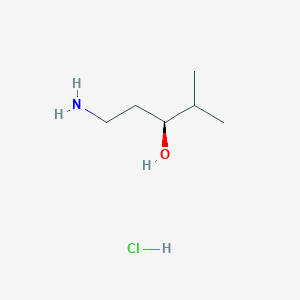

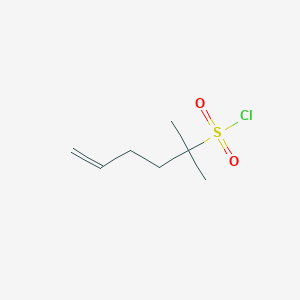
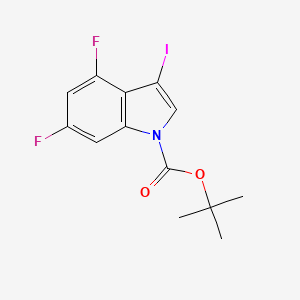

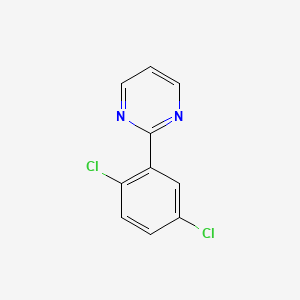
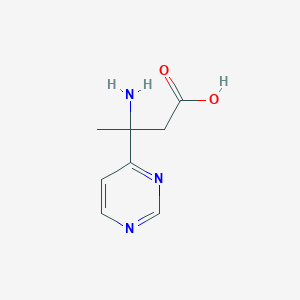
![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)
![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)
